molecular formula C7H9BrFNO B1383483 2-(Aminomethyl)-5-fluorophenol hydrobromide CAS No. 1803588-61-5

2-(Aminomethyl)-5-fluorophenol hydrobromide

Cat. No.: B1383483
CAS No.: 1803588-61-5
M. Wt: 222.05 g/mol
InChI Key: JGLGRCDYZUMABI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-fluorophenol hydrobromide is a chemical compound that features a fluorinated phenol ring with an aminomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-fluorophenol hydrobromide typically involves the introduction of an aminomethyl group to a fluorinated phenol. One common method is the Mannich reaction, where a phenol, formaldehyde, and a primary or secondary amine react under acidic conditions to form the aminomethylated product. The reaction conditions often involve the use of hydrochloric acid or another strong acid to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-fluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-5-fluorophenol hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-fluorophenol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.

    5-Fluoro-2-hydroxybenzylamine: Similar structure but with different positioning of functional groups.

Uniqueness

2-(Aminomethyl)-5-fluorophenol hydrobromide is unique due to the presence of both the aminomethyl and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aminomethyl group allows for versatile chemical modifications.

Properties

IUPAC Name

2-(aminomethyl)-5-fluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGRCDYZUMABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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